Blonanserin N-Oxide

Pharmacokinetics Drug Metabolism Bioanalysis

Essential reference standard for blonanserin ANDA/QC. Unlike parent drug or M1, this N-oxide metabolite (C23H30FN3O, MW 383.5) exhibits a short 1.2-1.3 h half-life, making it non-interchangeable for validated UPLC-MS/MS methods (LLOQ 0.01 ng/mL) and ADME studies. High purity required for ICH Q3A/B compliance.

Molecular Formula C23H30FN3O
Molecular Weight 383.5 g/mol
Cat. No. B13438289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlonanserin N-Oxide
Molecular FormulaC23H30FN3O
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC[N+]1(CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)[O-]
InChIInChI=1S/C23H30FN3O/c1-2-27(28)15-13-26(14-16-27)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3
InChIKeyOTCKVXVFRUCJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Blonanserin N-Oxide (CAS 142838-82-2): A Critical Metabolite and Impurity Reference Standard for Antipsychotic Research and Quality Control


Blonanserin N-Oxide (CAS 142838-82-2, M2) is a primary oxidative metabolite and process-related impurity of the atypical antipsychotic drug blonanserin. It is formed via N-oxidation of the parent drug, primarily by cytochrome P450 3A4 [1]. As a key analytical reference standard, it is essential for the development, validation, and quality control (QC) of blonanserin drug substances and products, particularly for Abbreviated New Drug Applications (ANDA) and stability studies [2]. Unlike the pharmacologically active parent drug and its major active N-deethyl metabolite (M1), Blonanserin N-Oxide exhibits distinct pharmacokinetic properties, including a significantly shorter elimination half-life, which is a critical differentiator in analytical and clinical study design [1].

Why Generic Blonanserin N-Oxide Cannot Be Substituted: The Critical Role of Identity and Purity in Analytical and Regulatory Contexts


Substituting Blonanserin N-Oxide with a generic or structurally similar N-oxide is not scientifically valid in analytical or regulatory settings. Its specific molecular identity (C23H30FN3O, MW 383.5 g/mol) and distinct physicochemical properties directly impact its behavior in validated UPLC-MS/MS methods, where it is resolved and quantified with a lower limit of quantification (LLOQ) of 0.01 ng/mL [1]. As a specified impurity for blonanserin drug products, its identification and quantification must adhere to strict pharmacopoeial and ICH guidelines. Using an uncharacterized alternative or an analog with a different retention time or mass transition would invalidate method specificity, accuracy, and precision, leading to non-compliance in ANDA submissions and product release testing [2]. Furthermore, its distinct pharmacokinetic profile, characterized by a short half-life of 1.2-1.3 hours, is fundamentally different from the parent drug and the active N-deethyl metabolite, making it an essential, non-interchangeable analyte for in vivo studies [3].

Quantitative Evidence Guide: Blonanserin N-Oxide Differentiation from Parent Drug and Key Metabolites


Comparative Human Pharmacokinetics: Blonanserin N-Oxide (M2) Exhibits a Rapid Elimination Half-Life (t1/2) Distinct from Parent Drug and Active Metabolite

In a clinical pharmacokinetic study involving healthy Chinese volunteers receiving a single fasting dose of blonanserin, the mean elimination half-life (t1/2) of the N-oxide metabolite (M2) was significantly shorter (1.2–1.3 h) than that of the parent drug blonanserin (7.7–11.9 h) and substantially shorter than the active N-deethyl metabolite M1 (26.4–31.4 h) [1]. This indicates M2 is rapidly cleared from systemic circulation relative to other blonanserin-related species.

Pharmacokinetics Drug Metabolism Bioanalysis

Validated UPLC-MS/MS Bioanalytical Method: Achieving a Consistent Lower Limit of Quantification (LLOQ) of 0.01 ng/mL for Blonanserin N-Oxide

A validated UPLC-MS/MS method for the simultaneous determination of blonanserin and its four metabolites (including the N-oxide form, M2) in human plasma achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for all analytes, with inter- and intra-batch precision of <15% and accuracy within 85-115% [1]. This method demonstrated consistent and robust quantification of the N-oxide metabolite at low concentrations, enabling reliable pharmacokinetic profiling.

Bioanalysis Method Validation LC-MS/MS

Metabolite-to-Parent Exposure Ratios: Differential Impact of Food and Multiple Dosing on Blonanserin N-Oxide (M2) Pharmacokinetics

Following a single postprandial dose of blonanserin 2 mg, the metabolite-to-parent AUC ratio for the N-oxide form (M2) was 0.13. This ratio decreased to 0.067 after multiple twice-daily dosing for 9 days, indicating a reduction in relative M2 exposure with repeated administration [1]. In contrast, the ratio for the active N-deethyl metabolite (M1) increased from 0.33 to 0.75 under the same conditions.

Pharmacokinetics Food Effect Clinical Pharmacology

Regulatory and Compendial Utility: Blonanserin N-Oxide as a Specified Impurity Reference Standard for ANDA and Quality Control

Blonanserin N-Oxide is a recognized impurity of blonanserin drug substance and is utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications [1]. Its characterization and quantification are essential for Abbreviated New Drug Application (ANDA) submissions and for ensuring batch-to-batch consistency during commercial production of blonanserin [2].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

High-Impact Application Scenarios for Blonanserin N-Oxide Based on Proven Differentiators


Clinical Pharmacokinetic Studies Requiring Comprehensive Metabolite Profiling

Blonanserin N-Oxide is a critical analyte in clinical pharmacology studies aimed at fully characterizing the absorption, distribution, metabolism, and excretion (ADME) of blonanserin. Its short half-life (1.2-1.3 h) and its distinct response to multiple dosing, where its relative exposure decreases compared to the parent drug, make it an essential marker for understanding the drug's metabolic fate and for developing accurate pharmacokinetic models [1]. A study design that excludes this metabolite would provide an incomplete picture of blonanserin's disposition, especially given the contrasting accumulation profile of the active N-deethyl metabolite [2].

Regulatory-Compliant Impurity Profiling and Quality Control for Blonanserin Drug Products

In pharmaceutical quality control (QC) and analytical development laboratories, Blonanserin N-Oxide is an indispensable reference standard. It is used to develop and validate stability-indicating HPLC or UPLC methods for the detection and quantification of this specific process-related or degradation impurity in blonanserin active pharmaceutical ingredient (API) and finished dosage forms [3]. Its use is mandated by ICH Q3A/B guidelines for ANDA submissions and for routine batch release testing to ensure product safety and purity. The availability of a high-purity (e.g., ≥95%), certified reference standard is a prerequisite for generating reliable, audit-ready data [4].

Development and Validation of Highly Sensitive LC-MS/MS Bioanalytical Methods

The validated UPLC-MS/MS method demonstrating an LLOQ of 0.01 ng/mL for Blonanserin N-Oxide in human plasma establishes a performance benchmark for bioanalytical laboratories [5]. Researchers developing new methods for therapeutic drug monitoring or pharmacokinetic studies can use this compound to optimize their sample preparation, chromatographic separation, and mass spectrometry parameters. Its consistent recovery and precision in this matrix confirm its suitability as a reliable calibrator or quality control sample for quantitative assays requiring high sensitivity [5].

Metabolic Pathway Elucidation and Enzyme Kinetics Studies

As a major metabolite formed by cytochrome P450 3A4 (CYP3A4)-mediated N-oxidation, Blonanserin N-Oxide serves as a key probe for in vitro drug metabolism studies [6]. Researchers investigating the role of CYP3A4 in blonanserin clearance or potential drug-drug interactions can use this metabolite to monitor enzyme activity and to differentiate between oxidative (N-oxidation) and dealkylation (N-deethylation) metabolic pathways. Its formation rate and subsequent clearance can provide quantitative insights into the metabolic liability of the parent drug and the potential impact of CYP3A4 inhibitors or inducers.

Quote Request

Request a Quote for Blonanserin N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.